![molecular formula C16H14ClN5O2 B12388556 4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid CAS No. 57343-54-1](/img/structure/B12388556.png)
4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid is a chemical compound that belongs to the class of quinazoline derivativesIt is structurally related to methotrexate, a well-known antifolate drug used in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: The quinazoline core can be synthesized by reacting 2,4-diamino-5-chlorobenzonitrile with formamide under reflux conditions.
Methylation: The resulting quinazoline intermediate is then methylated using formaldehyde and a suitable base, such as sodium hydroxide.
Coupling with benzoic acid: The methylated quinazoline is coupled with 4-aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Applications De Recherche Scientifique
4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid involves inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division, leading to its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known antifolate drug used in cancer therapy.
Aminopterin: An older antifolate with similar properties but higher toxicity.
Raltitrexed: Another antifolate used in cancer treatment.
Uniqueness
4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other antifolates. Its potential for reduced toxicity and enhanced efficacy makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
57343-54-1 |
|---|---|
Formule moléculaire |
C16H14ClN5O2 |
Poids moléculaire |
343.77 g/mol |
Nom IUPAC |
4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H14ClN5O2/c17-13-9(3-6-11-12(13)14(18)22-16(19)21-11)7-20-10-4-1-8(2-5-10)15(23)24/h1-6,20H,7H2,(H,23,24)(H4,18,19,21,22) |
Clé InChI |
OARHSEZBVKKLFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


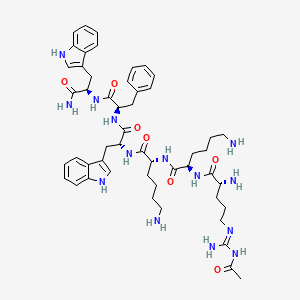
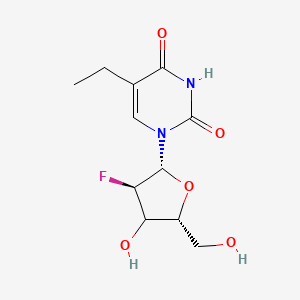
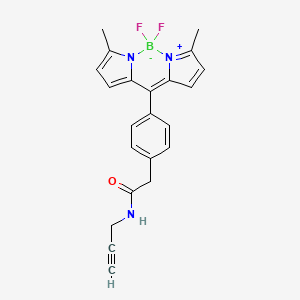
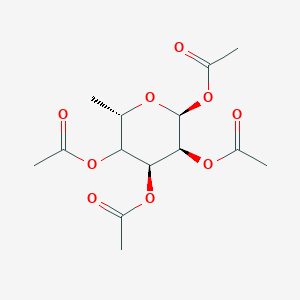
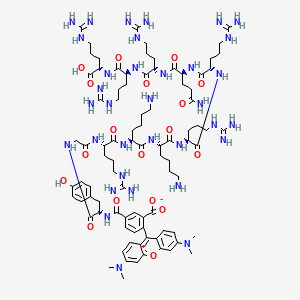


![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
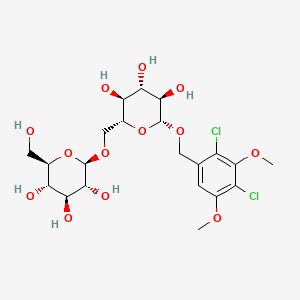
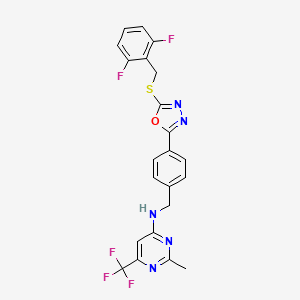
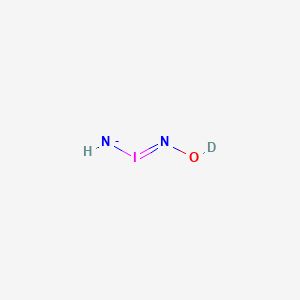
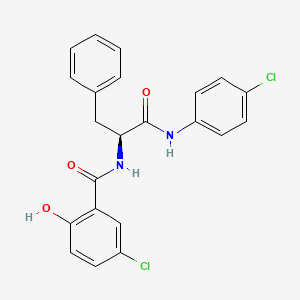
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

